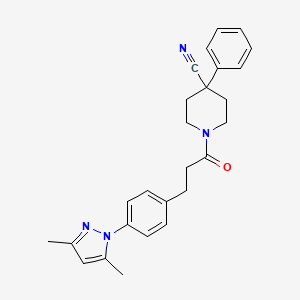
1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a phenyl ring, a piperidine ring, and a nitrile group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the pyrazole ring could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitrile group could increase its polarity, and the aromatic rings could contribute to its stability .科学的研究の応用
Utility in Heterocyclic Synthesis
Research highlights the utility of enaminonitriles, which are structurally related to the mentioned compound, in the synthesis of diverse pyrazole, pyridine, and pyrimidine derivatives. These synthetic pathways are crucial for developing novel heterocyclic compounds with potential applications in medicinal chemistry and material science. For example, Fadda et al. (2012) demonstrated the synthesis of antipyrine derivatives, pyrimidine, and thiopyrimidine derivatives starting from enaminonitrile intermediates, showcasing the versatility of these compounds in heterocyclic synthesis (Fadda, Etman, El-Seidy, & Elattar, 2012).
Anticancer Activity
Metwally, Abdelrazek, and Eldaly (2016) explored the anticancer potential of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. Their work led to the synthesis of thiazole derivatives and oxathiepine-6-carbonitriles with evaluated anticancer activities, indicating the role of such compounds in developing new therapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016).
Corrosion Inhibition
A study by Abdel Hameed et al. (2020) on the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surfaces in HCl solutions highlighted the potential industrial applications of these compounds in protecting metals from corrosion. This research demonstrates the broader applicability of pyrazole derivatives beyond pharmaceuticals, extending to materials science (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanoyl]-4-phenylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-20-18-21(2)30(28-20)24-11-8-22(9-12-24)10-13-25(31)29-16-14-26(19-27,15-17-29)23-6-4-3-5-7-23/h3-9,11-12,18H,10,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYDPZSGKKPUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

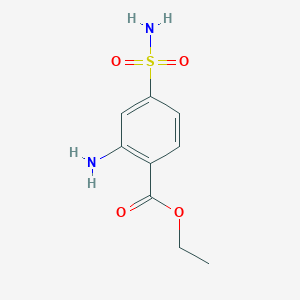

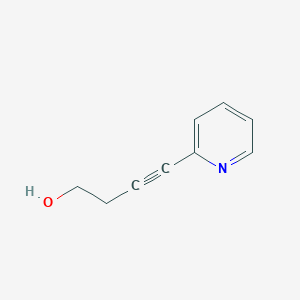
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)
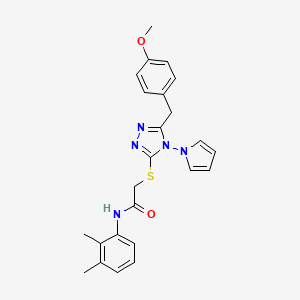
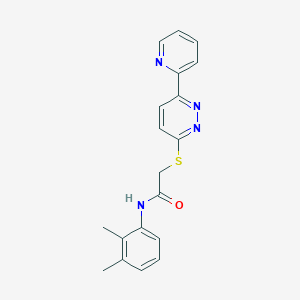
![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)


![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2823378.png)
![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2823379.png)
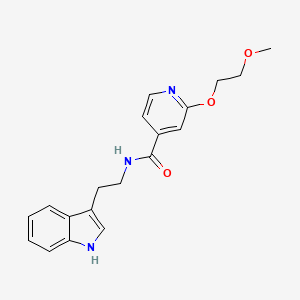
![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2823381.png)
![Ethyl 1-[(4-butoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823382.png)